4-Bromo-6-(thiophen-2-yl)pyrimidine
Overview
Description
“4-Bromo-6-(thiophen-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(thiophen-2-yl)pyrimidine” includes a pyrimidine ring and a thiophene ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Scientific Research Applications
Efficient Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives have been modeled to improve intra-molecular charge transfer properties for efficient charge transfer materials. Quantum chemical investigations revealed that these derivatives exhibit reduced HOMO-LUMO energy gaps, which is crucial for enhancing electronic and photophysical properties, making them potential candidates for hole transfer material applications (Irfan, 2014).
Synthesis and Chemical Properties
The combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution has been identified as a versatile method for synthesizing 4-(thiophen-2-yl)-substituted pyrimidines. This methodology provides a straightforward approach to access various thiophene-containing pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Verbitskiy et al., 2012).
Antimicrobial and Antioxidant Applications
Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized from di(thiophen-2-yl)prop-2-en-1-one have been evaluated for their antimicrobial activities. Some derivatives exhibited moderate activities, demonstrating the potential of thiophene-containing pyrimidine derivatives in developing antimicrobial agents (Gomha et al., 2018).
Optoelectronic and Semiconductor Applications
The design of acene-based organic semiconductor materials incorporating 4,6-di(thiophen-2-yl)pyrimidine aims to tune optoelectronic and charge transfer properties for potential use in semiconductor devices. These materials exhibit promising electron affinity and hole mobility, making them suitable for applications in organic electronics (Irfan et al., 2019).
Analytical and Structural Insights
Crystal structure analysis of pyrimidine derivatives provides insights into the molecular geometry, hydrogen bonding patterns, and overall conformational stability, which are essential for understanding the compound's reactivity and interaction with other molecules (Elgemeie et al., 2015).
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-bromo-6-thiophen-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZPTAQGKVXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(thiophen-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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